N-Boc Norfentanyl
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Overview
Description
N-Boc Norfentanyl: is a synthetic compound that serves as an intermediate in the synthesis of fentanyl-based haptens. It is structurally similar to known opioids and is used primarily in research and forensic applications . The compound’s full chemical name is tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc Norfentanyl can be synthesized through various methods. One common route involves the reaction of norfentanyl with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Boc Norfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Boc Norfentanyl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:
Chemistry: As an intermediate in the synthesis of fentanyl analogs and other complex molecules.
Biology: In the study of opioid receptors and their interactions with synthetic opioids.
Medicine: In the development of fentanyl-based vaccines and other therapeutic agents.
Industry: As a reference standard in forensic toxicology and drug testing.
Mechanism of Action
N-Boc Norfentanyl exerts its effects by interacting with opioid receptors in the central nervous system. The compound acts as a precursor to fentanyl, which binds to mu-opioid receptors, leading to analgesic and euphoric effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, resulting in decreased neuronal excitability .
Comparison with Similar Compounds
Norfentanyl: An analog and metabolite of fentanyl with similar structural features.
Fentanyl: A potent synthetic opioid used for pain management.
4-Anilino-N-phenethylpiperidine (ANPP): A precursor in the synthesis of fentanyl and its analogs.
Uniqueness: N-Boc Norfentanyl is unique due to its role as an intermediate in the synthesis of fentanyl-based haptens. Its structural modifications, such as the presence of the tert-butyl group, provide distinct chemical properties that are valuable in research and industrial applications .
Properties
CAS No. |
2665695-47-4 |
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Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(N-propanoylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-5-17(22)21(15-9-7-6-8-10-15)16-11-13-20(14-12-16)18(23)24-19(2,3)4/h6-10,16H,5,11-14H2,1-4H3 |
InChI Key |
UAGLVIIAMZPKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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